REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.O.C(#N)C>[CH3:9][C:10]1[CH:11]=[C:12]([C:2]2[CH:7]=[C:6]([C:14]3[CH:13]=[CH:12][CH:11]=[C:10]([CH3:9])[CH:15]=3)[N:5]=[CH:4][N:3]=2)[CH:13]=[CH:14][CH:15]=1 |f:2.3.4,5.6.7|
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Name
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Quantity
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4.99 g
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Type
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reactant
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Smiles
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ClC1=NC=NC(=C1)Cl
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
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9.23 g
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Type
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reactant
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Smiles
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CC=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
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7.18 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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2.31 g
|
Type
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reactant
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Smiles
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CC=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
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1.82 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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bis(triphenylphosphine)palladium(II)dichloride
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Quantity
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0.29 g
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
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Name
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Quantity
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0.07 g
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Type
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catalyst
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Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
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Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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O
|
Name
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|
Quantity
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5 mL
|
Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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First, into a recovery flask equipped with a reflux pipe
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Type
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TEMPERATURE
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Details
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This reaction container was heated by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes
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Duration
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60 min
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Type
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TEMPERATURE
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Details
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the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes
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Duration
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60 min
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Type
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EXTRACTION
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Details
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an organic layer was extracted with dichloromethane
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Type
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WASH
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Details
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The obtained organic layer was washed with saturated aqueous solution of sodium hydrogen carbonate, water, and saturated saline
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Type
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DRY_WITH_MATERIAL
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Details
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was dried with magnesium sulfate
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Type
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CUSTOM
|
Details
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The solution after drying
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Type
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FILTRATION
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Details
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was filtered
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Type
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DISTILLATION
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Details
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The solvent of this solution was distilled off
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Type
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CUSTOM
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Details
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the obtained residue was purified by silica gel column chromatography
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Type
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CUSTOM
|
Details
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was obtained (pale yellow powder, yield of 15%)
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Type
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CUSTOM
|
Details
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Note that the irradiation with microwaves
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Type
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CUSTOM
|
Details
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a microwave synthesis system (Discover, manufactured by CEM Corporation)
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Type
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CUSTOM
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Details
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A synthesis scheme (n−1) of Step 1
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Name
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|
Type
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|
Smiles
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CC=1C=C(C=CC1)C1=NC=NC(=C1)C1=CC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |